2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1079402-39-3
Cat. No.: VC3409351
Molecular Formula: C14H17BF4O3
Molecular Weight: 320.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1079402-39-3 |
|---|---|
| Molecular Formula | C14H17BF4O3 |
| Molecular Weight | 320.09 g/mol |
| IUPAC Name | 2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-7-9(16)5-6-11(10)20-8-14(17,18)19/h5-7H,8H2,1-4H3 |
| Standard InChI Key | OCWZJDZEQHSSMJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC(F)(F)F |
Introduction
2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound, belonging to the class of dioxaborolanes. It is characterized by its unique chemical structure, which includes a fluorinated aromatic ring and a trifluoroethoxy group attached to the phenyl ring. This compound is identified by its CAS number, 1079402-39-3, and has a molecular weight of 320.09 g/mol .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of a boronic acid with pinacol, forming the dioxaborolane ring. The presence of fluorinated and trifluoroethoxy substituents on the phenyl ring makes it useful in various chemical reactions, particularly in cross-coupling reactions that are essential for forming carbon-carbon bonds. These reactions are crucial in organic synthesis and have applications in medicinal chemistry and materials science .
Safety and Handling
Handling this compound requires caution due to its potential hazards. It is classified with hazard statements H315, H319, and H335, indicating risks of skin and eye irritation and respiratory tract irritation. Precautionary statements include P261, P305+P351+P338, which advise avoiding inhalation, washing hands thoroughly after handling, and rinsing with water in case of contact with skin or eyes .
Research Findings and Future Directions
Research on 2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is ongoing, focusing on its potential applications in organic synthesis and its role in developing new materials and pharmaceuticals. The compound's unique fluorinated and trifluoroethoxy substituents make it an interesting candidate for further study in cross-coupling reactions and other synthetic methodologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume